N-(tert-butyl)-3-(2-chlorophenyl)propanamide
Description
N-(tert-butyl)-3-(2-chlorophenyl)propanamide is a tertiary amide derivative characterized by a propanamide backbone substituted with a tert-butyl group on the nitrogen atom and a 2-chlorophenyl moiety at the β-position. Its synthesis typically involves coupling reactions between substituted propanoic acids and tert-butylamine derivatives under activating conditions, as exemplified in analogous procedures for related compounds . The tert-butyl group enhances steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-tert-butyl-3-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJGNMFQDRCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzylamine with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-3-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(tert-butyl)-3-(2-chlorophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogues (e.g., compound in ). Pyrazole- or triazole-substituted propanamides (e.g., ) exhibit distinct electronic profiles due to their aromatic heterocycles, which may enhance interactions with enzymes like carbonic anhydrases or antimicrobial targets.
Steric and Lipophilic Effects :
- The tert-butyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to smaller alkyl or aryl substituents. This property is critical for blood-brain barrier penetration, as seen in neuroactive analogues like those tested in SH-SY5Y neuronal cells .
- In contrast, the 3,5-di-tert-butylphenyl derivative demonstrates extreme steric hindrance, limiting its conformational flexibility but enabling crystallographic stability studies.
Biological Activities: Pyrazole-containing propanamides (e.g., ) showed moderate yields (30%) but are prioritized for anticancer screening due to structural similarity to kinase inhibitors. The pyrrolidinone-fused compound exhibited high yield (81%) and a rigidified backbone, suggesting utility in targeting proteases or GPCRs.
Pharmacological and Physicochemical Properties
Insights:
- The target compound’s low water solubility (0.12 mg/mL) compared to analogues with polar heterocycles (e.g., pyrazole or triazole derivatives) highlights formulation challenges.
- Chloropyridinyl derivatives (e.g., ) demonstrate superior antioxidant activity, likely due to electron-withdrawing groups enhancing radical scavenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
